![molecular formula C9H11N7O2 B14160092 2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the amination of 5-aminotetrazole.
Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural, which undergoes various reactions to introduce the methyl group at the 5-position.
Condensation Reaction: The final step involves a condensation reaction between the tetrazole derivative and the furan derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and coatings.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The furan ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-diaminotetrazole: Another tetrazole derivative with high nitrogen content.
5-methylfurfural: A furan derivative used in various chemical syntheses.
Uniqueness
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is unique due to the combination of the tetrazole and furan rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Eigenschaften
Molekularformel |
C9H11N7O2 |
|---|---|
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H11N7O2/c1-6-2-3-7(18-6)4-11-12-8(17)5-16-14-9(10)13-15-16/h2-4H,5H2,1H3,(H2,10,14)(H,12,17)/b11-4+ |
InChI-Schlüssel |
RTBIRQIDAOQZFC-NYYWCZLTSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN2N=C(N=N2)N |
Kanonische SMILES |
CC1=CC=C(O1)C=NNC(=O)CN2N=C(N=N2)N |
Löslichkeit |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


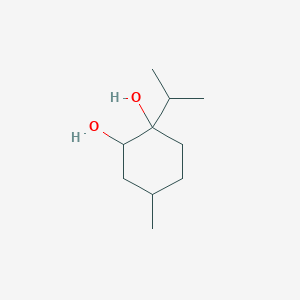
methyl}phenol](/img/structure/B14160020.png)
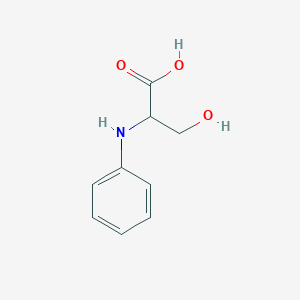


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

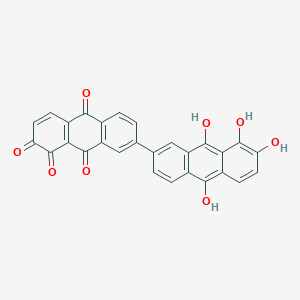
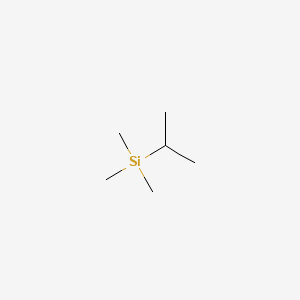

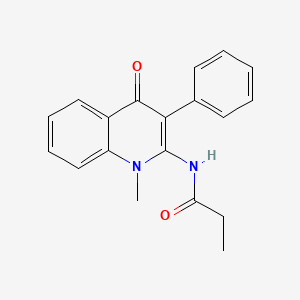

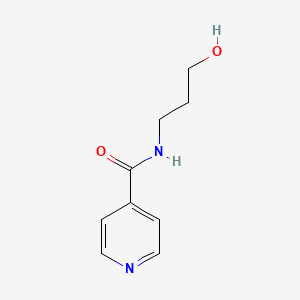
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
